

Application Notes and Protocols: Strontium Acetate in Bioactive Glass Development

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of strontium into bioactive glasses has emerged as a promising strategy for enhancing the osteogenic, angiogenic, and antibacterial properties of these materials for bone regeneration applications. Strontium, an element with chemical similarities to calcium, has been shown to stimulate bone formation while simultaneously inhibiting bone resorption. When delivered locally via a bioactive glass network, strontium ions, along with other bioactive ions released from the glass, can create a favorable microenvironment for tissue regeneration. This document provides detailed application notes and protocols for the synthesis, characterization, and in vitro evaluation of strontium-containing bioactive glasses, with a focus on those utilizing **strontium acetate** as a precursor.

Data Presentation

Table 1: Composition of Strontium-Doped Bioactive Glasses



Glass Designa tion	SiO₂ (mol%)	CaO (mol%)	P ₂ O ₅ (mol%)	Na₂O (mol%)	SrO (mol%)	Synthes is Method	Referen ce
45S5- Sr50	46.1	13.45	2.6	24.4	13.45	Melt- Quench	[1](2)
45S5- Sr100	46.1	0	2.6	24.4	26.9	Melt- Quench	[1](2)
58S-Sr3	58	35	4	0	3	Sol-Gel	[3](4)
58S-Sr5	58	33	4	0	5	Sol-Gel	[3](4)
58S-Sr7	58	31	4	0	7	Sol-Gel	[3](4)
S53P4- Sr3	53.82	18.76	1.72	22.64	3	Sol-Gel	5
S53P4- Sr5	53.82	16.76	1.72	22.64	5	Sol-Gel	5
B75-Sr1 (wt%)	75	24	0	0	1	Sol-Gel	6
B75-Sr5 (wt%)	75	20	0	0	5	Sol-Gel	6

Table 2: Mechanical Properties of Strontium-Doped Bioactive Glasses



Glass Designation	Compressive Strength (MPa)	Elastic Modulus (GPa)	Porosity (%)	Reference
13-93 Bioactive Glass Scaffold	86 ± 9	13 ± 2	47 ± 1	7
Borosilicate Glass (BSG)-0	73.81	-	-	[8](9)
Borosilicate Glass (BSG)-5 (5 mol% SrO)	35.03	-	-	[8](9)

Table 3: In Vitro Ion Release from Strontium-Doped Bioactive Glasses in Simulated Body Fluid (SBF)

Glass Designati on	Time (hours)	Sr ²⁺ Release (mmol/L)	Si ⁴⁺ Release (mmol/L)	Ca ²⁺ Release (mmol/L)	P ⁵⁺ Release (mmol/L)	Referenc e
45S5-Sr50	8	~1.5	~2.5	~1.0	~0.5	[10](11)
45S5- Sr100	8	~3.0	~2.5	~0.5	~0.5	[10](11)
Sr-GIC (50% Sr)	168 (7 days)	~1.6	-	-	-	[12](13)
Sr-GIC (100% Sr)	168 (7 days)	~2.9	-	-	-	[12](13)

Table 4: In Vitro Biological Response to Strontium-Doped Bioactive Glasses



Glass Designation	Cell Type	Assay	Time Point	Result	Reference
58S-Sr5	L929	MTT	-	117.22% viability	[3](4)
58S-Sr5	MG63	MTT	-	121.13% viability	[3](4)
B75-Sr5 (5 wt%)	Fetal mouse calvarial cells	ALP Activity	Day 6	Significant increase vs. control	6
B75-Sr5 (5 wt%)	Fetal mouse calvarial cells	qRT-PCR (Runx2, ALP, Col1a1)	Day 12	Significant upregulation vs. control	6
5% Sr-BG	MC3T3-E1	ALP Activity, Cell Number	-	Significantly promoted	[14](15)
5% Sr-BG	A. actinomycete mcomitans, P. gingivalis	Antibacterial	6 hours	Significant inhibition	[14](15)

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Strontium-Doped Bioactive Glass (58S Composition)

Objective: To synthesize strontium-doped 58S bioactive glass powder using a sol-gel method.

- Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)
- Triethyl phosphate (TEP, (C₂H₅)₃PO₄)
- Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)



- Strontium nitrate (Sr(NO₃)₂)
- Nitric acid (HNO₃), 1M solution
- Deionized water
- Ethanol

Equipment:

- Magnetic stirrer with heating plate
- Beakers
- Measuring cylinders
- Drying oven
- Muffle furnace

Procedure:

- Prepare a 200 mL solution of 1M HNO₃ in deionized water at a ratio of 1:3 and mix by magnetic stirring at 300 rpm for 15 minutes at 37°C.[3]
- Slowly add TEOS to the acidic solution while stirring. Continue stirring for approximately 1
 hour until the TEOS is fully hydrolyzed.
- In a separate beaker, dissolve the appropriate amounts of calcium nitrate tetrahydrate and strontium nitrate in deionized water to achieve the desired molar percentages of CaO and SrO (refer to Table 1 for examples).
- Add the TEP to the nitrate solution and stir until dissolved.
- Slowly add the nitrate-phosphate solution to the hydrolyzed TEOS solution under continuous stirring.
- Continue stirring the resulting sol for at least 1 hour to ensure homogeneity.



- Pour the sol into a suitable container and age at room temperature for 72 hours, or until a gel
 is formed.
- Dry the gel in an oven at 120°C for 48 hours.
- Grind the dried gel into a fine powder using a mortar and pestle.
- Calcine the powder in a muffle furnace. A typical protocol involves heating to 650°C at a rate
 of 1°C/minute and holding for 3 hours to obtain the final bioactive glass powder.[3]

Protocol 2: In Vitro Bioactivity Assessment in Simulated Body Fluid (SBF)

Objective: To evaluate the apatite-forming ability of strontium-doped bioactive glass in SBF.

Materials:

- Strontium-doped bioactive glass powder
- Simulated Body Fluid (SBF) prepared according to Kokubo's protocol.
- Polyethylene containers with screw caps
- Orbital shaker with temperature control
- pH meter
- Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
- Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
- Fourier Transform Infrared Spectroscopy (FTIR)

Procedure:

 Weigh 75 mg of the bioactive glass powder and immerse it in 50 mL of SBF in a polyethylene container.[10](11)



- Incubate the containers in an orbital shaker at 37°C and 120 rpm for various time points (e.g., 1, 4, 8, 24, 72, and 168 hours).
- At each time point, remove the containers from the shaker.
- Measure the pH of the SBF solution.
- Filter the solution to separate the glass particles.
- Analyze the ionic concentration (Sr, Ca, Si, P) of the filtered SBF using ICP-OES.
- Gently wash the collected glass particles with deionized water and then with ethanol, and dry at 60°C.
- Characterize the surface of the dried glass particles using SEM-EDS to observe the morphology and elemental composition of the formed layer.
- Analyze the functional groups on the glass surface using FTIR to identify the presence of carbonate and phosphate groups characteristic of hydroxyapatite.

Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxicity of the dissolution products of strontium-doped bioactive glass on osteoblast-like cells.

- Osteoblast-like cell line (e.g., MC3T3-E1, Saos-2, MG-63)
- Complete cell culture medium (e.g., DMEM or α -MEM with 10% FBS and 1% penicillin-streptomycin)
- Strontium-doped bioactive glass powder
- Sterile phosphate-buffered saline (PBS)



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or other suitable solvent
- 96-well cell culture plates
- Microplate reader

- Preparation of Bioactive Glass Extracts:
 - Sterilize the bioactive glass powder (e.g., by UV irradiation or ethylene oxide).
 - Prepare extracts by incubating the sterilized powder in serum-free cell culture medium at a concentration of 100 mg/mL for 24 hours at 37°C.
 - Centrifuge the mixture and filter-sterilize the supernatant (the extract).
 - Prepare serial dilutions of the extract in complete cell culture medium.
- · Cell Seeding:
 - Seed the osteoblast-like cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 μL of complete medium.[5](16)
 - Incubate for 24 hours to allow for cell attachment.
- Treatment:
 - Remove the medium and replace it with 100 μL of the prepared extract dilutions. Include a
 positive control (e.g., a known cytotoxic agent) and a negative control (cells in complete
 medium only).
 - Incubate for the desired time periods (e.g., 24, 48, 72 hours).
- MTT Assay:



- After the incubation period, add 10 μL of MTT solution to each well.
- Incubate for 4 hours at 37°C.
- Add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage of the negative control:
 - Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 4: Alkaline Phosphatase (ALP) Activity Assay

Objective: To quantify the early osteogenic differentiation of cells cultured with strontium-doped bioactive glass.

- Osteoblast-like cells
- Complete and osteogenic differentiation medium
- Bioactive glass discs or extracts
- p-Nitrophenyl phosphate (pNPP) substrate solution
- ALP standard solution (e.g., p-nitrophenol)
- Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
- 24-well cell culture plates
- Microplate reader



- Seed cells onto bioactive glass discs or in wells containing extract-supplemented osteogenic medium in 24-well plates.
- Culture the cells for specific time points (e.g., 7 and 14 days), changing the medium every 2-3 days.
- At each time point, wash the cells with PBS.
- Lyse the cells by adding 200 μL of lysis buffer to each well and incubating for 10 minutes.
- Transfer 50 μL of the cell lysate to a new 96-well plate.
- Add 100 μL of pNPP substrate solution to each well and incubate at 37°C for 30 minutes.
- Stop the reaction by adding 50 μL of 3M NaOH.
- Measure the absorbance at 405 nm.
- Quantify the protein content of the cell lysates using a BCA or Bradford protein assay.
- Create a standard curve using the p-nitrophenol standard.
- Calculate the ALP activity and normalize it to the total protein content.

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Markers

Objective: To analyze the expression of key osteogenic genes in cells cultured with strontium-doped bioactive glass.

- Cultured cells from Protocol 4
- RNA extraction kit



- · cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Primers for target genes (e.g., RUNX2, ALP, Collagen Type I, Osteocalcin) and a housekeeping gene (e.g., GAPDH)
- qRT-PCR instrument

- Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
- Quantify the RNA concentration and assess its purity.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
- A typical thermal cycling profile is: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
- Analyze the results using the comparative Ct (2-ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.

Protocol 6: In Vitro Angiogenesis (Tube Formation) Assay

Objective: To evaluate the pro-angiogenic potential of strontium-doped bioactive glass extracts.

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium



- Basement membrane matrix (e.g., Matrigel®)
- Bioactive glass extracts
- 96-well plates
- Inverted microscope with a camera

- Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate with 50 μL of the matrix per well.
- Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
- Seed HUVECs (1-1.5 x 10⁴ cells/well) onto the polymerized matrix in endothelial cell growth medium supplemented with different concentrations of the bioactive glass extracts.
- Incubate the plate at 37°C for 4-12 hours.
- Observe the formation of capillary-like structures (tubes) under an inverted microscope.
- Capture images and quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).3

Protocol 7: Antibacterial Agar Disk Diffusion Assay

Objective: To assess the antibacterial activity of strontium-doped bioactive glass.

- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Mueller-Hinton agar plates
- Tryptic Soy Broth
- Sterile paper discs (6 mm diameter)

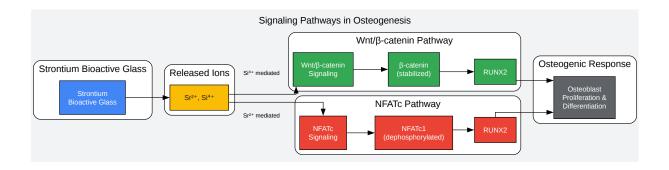


- · Sterile bioactive glass powder
- Forceps
- Incubator

- Prepare a bacterial suspension in Tryptic Soy Broth and adjust its turbidity to match a 0.5 McFarland standard.
- Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile cotton swab.10
- Aseptically place sterile paper discs onto the inoculated agar surface.
- Carefully add a known amount (e.g., 10 mg) of the sterile bioactive glass powder onto each disc.
- Gently press the discs to ensure complete contact with the agar.
- Incubate the plates at 37°C for 18-24 hours.
- Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Mandatory Visualizations

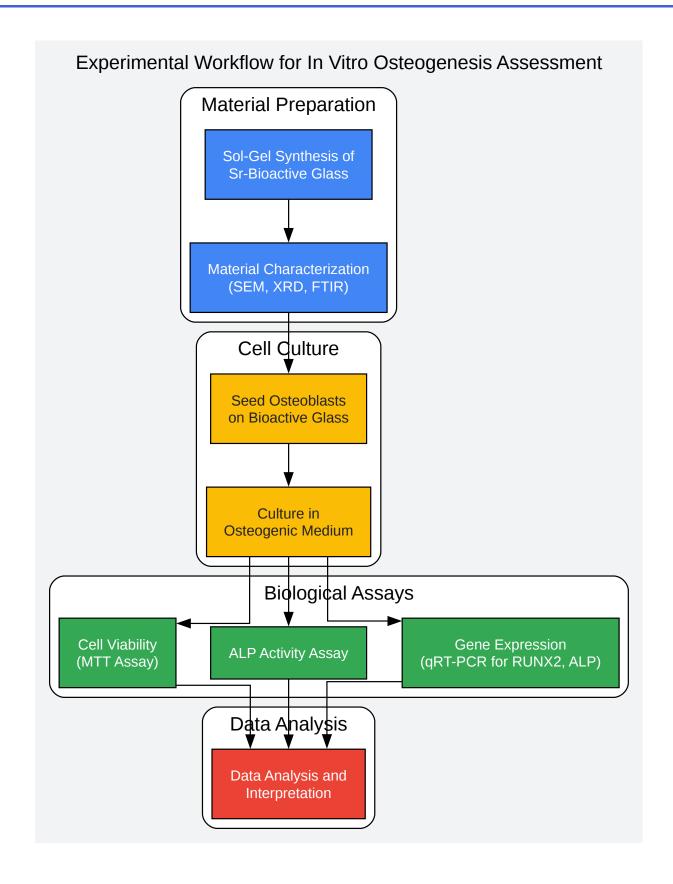




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Caption: Signaling pathways in osteogenesis influenced by strontium bioactive glass.





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Caption: Experimental workflow for in vitro osteogenesis assessment.



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